1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C9H10ClNO4S2. It is a derivative of pyrrolidine and contains a chlorothiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-sulfonyl chloride and pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. The temperature is maintained at around 0°C to room temperature.
Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the sulfonyl group.
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, and the pyrrolidine ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid is unique due to its specific structural features. Similar compounds include:
1-[(5-Chlorothien-2-yl)sulfonyl]piperidine-2-carboxylic acid: A structural analog with a piperidine ring instead of pyrrolidine.
1-[(5-Chlorothien-2-yl)sulfonyl]proline: A derivative with a proline backbone.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVXUYVAIIWBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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